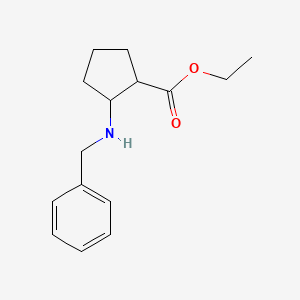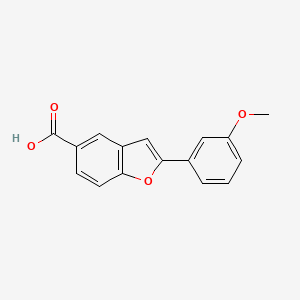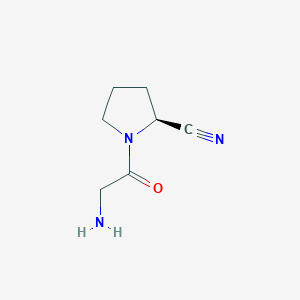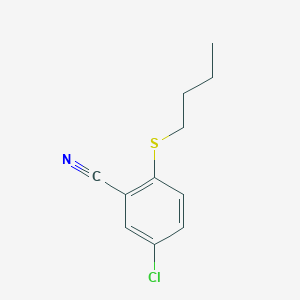
2-(Butylsulfanyl)-5-chlorobenzonitrile
Descripción general
Descripción
The compound “2-(Butylsulfanyl)-5-chlorobenzonitrile” is a complex organic molecule. It likely contains a nitrile group (-CN), a chloro group (-Cl), and a butylsulfanyl group (-S-butyl) attached to a benzene ring .
Synthesis Analysis
While specific synthesis methods for “2-(Butylsulfanyl)-5-chlorobenzonitrile” were not found, it’s worth noting that compounds with similar structures have been synthesized using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization . This method has been used to produce complex polymeric architectures .Aplicaciones Científicas De Investigación
Electron Acceptors in Organic Electronics
2-(Butylsulfanyl)-5-chlorobenzonitrile, as a derivative of fluorene, has been studied for its potential use in organic electronics. Specifically, it was found to be effective in sensitizing the photoconductivity of carbazole-containing polymer films. This is significant for the development of novel organic electronic materials with improved performance characteristics (Perepichka et al., 2000).
Radiolysis in Aqueous Solutions
Research on chlorobenzonitrile derivatives, including 2-(Butylsulfanyl)-5-chlorobenzonitrile, has provided insights into the radiolysis process in aqueous solutions. This is relevant for understanding the chemical behavior of such compounds under radiation, which has implications in fields like nuclear chemistry and environmental science (Geppert & Getoff, 1998).
Enhancing Physical and Chemical Properties
Studies have shown that modifications to chlorobenzonitrile, like 2-(Butylsulfanyl)-5-chlorobenzonitrile, can significantly alter their physical, thermal, and spectroscopic properties. This research is crucial for the development of more efficient chemical intermediates used in various industrial applications (Trivedi et al., 2015).
Tautomerism in Chemical Structures
Research on butylsulfanyl-substituted compounds, similar to 2-(Butylsulfanyl)-5-chlorobenzonitrile, has contributed to the understanding of tautomerism in chemical structures. This is significant for the pharmaceutical industry and for the design of new organic molecules (Buzykin et al., 2006).
Infrared and Raman Spectroscopy
The application of FT-IR and FT-Raman spectroscopy on derivatives of chlorobenzonitrile has enabled a deeper understanding of their molecular structure and bonding features. This research is vital for the development of new materials with specific desired properties (Sudha et al., 2011).
Catalyst Development in Chemical Reactions
2-(Butylsulfanyl)-5-chlorobenzonitrile plays a role in the development of catalysts for specific chemical reactions, such as the ammoxidation of chlorotoluenes. This is crucial for enhancing the efficiency and selectivity of industrial chemical processes (Dwivedi et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-butylsulfanyl-5-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNS/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLUGBJEQIXOPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C=C(C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butylsulfanyl)-5-chlorobenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



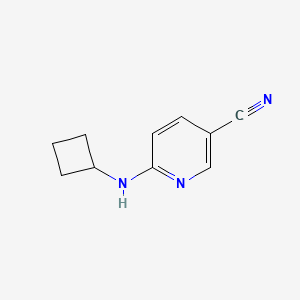
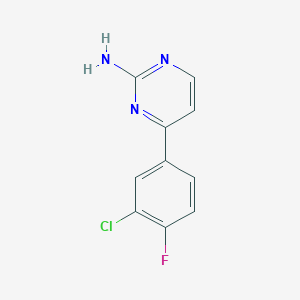
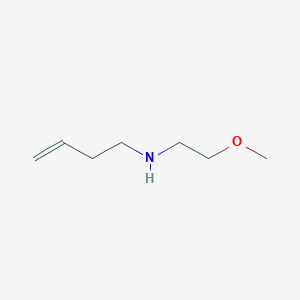
![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B1399609.png)
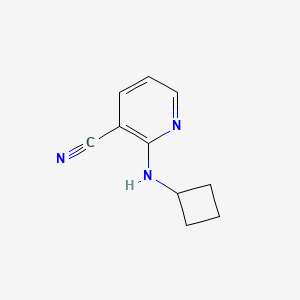
amine](/img/structure/B1399611.png)


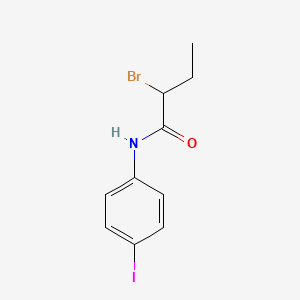
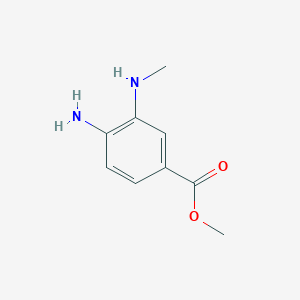
![4-Iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1399618.png)
